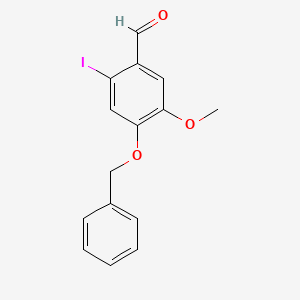

4-Benzyloxy-2-iodo-5-methoxybenzaldehyde

货号:

B8763472

CAS 编号:

82583-97-9

分子量:

368.17 g/mol

InChI 键:

HSDVAQOAWAQCRG-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

4-Benzyloxy-2-iodo-5-methoxybenzaldehyde (CAS 82584-00-7) is a benzaldehyde derivative supplied as a key synthetic intermediate for research and development purposes . This compound features iodine and benzyloxy protecting group, making it a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions and the preparation of more complex chemical entities . The benzyloxy group enhances solubility in organic solvents, while the iodine atom is a strategic handle for further functionalization. It is strictly for laboratory research and development. Researchers should handle this product with appropriate safety precautions in a controlled laboratory environment. The product is not for diagnostic or therapeutic use, nor for any form of human consumption. Specifications • CAS Number : 82584-00-7 • Molecular Formula : Information not located in search results • Molecular Weight : Information not located in search results • Purity : Information not located in search results Handling and Storage Store in a cool, dry place. For specific storage conditions and handling instructions, refer to the product's Safety Data Sheet (SDS).

属性

CAS 编号 |

82583-97-9 |

|---|---|

分子式 |

C15H13IO3 |

分子量 |

368.17 g/mol |

IUPAC 名称 |

2-iodo-5-methoxy-4-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C15H13IO3/c1-18-14-7-12(9-17)13(16)8-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI 键 |

HSDVAQOAWAQCRG-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C(=C1)C=O)I)OCC2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Key Observations :

- Iodine vs. Hydroxyl/Methyl : The iodine atom in the target compound enhances electrophilicity at the 2-position, making it suitable for nucleophilic aromatic substitution or transition-metal-catalyzed reactions. In contrast, hydroxyl or methyl groups (as in ) limit such reactivity .

- Benzyloxy Group : The benzyloxy substituent increases lipophilicity compared to unsubstituted benzaldehydes, improving membrane permeability in biological systems .

Physicochemical Properties

- Solubility : The iodine and benzyloxy groups render the target compound poorly soluble in water but soluble in organic solvents (e.g., DCM, DMF). Analogues like 4-(Benzyloxy)-5-hydroxy-2-methoxybenzaldehyde show slightly better aqueous solubility due to the hydroxyl group .

- Melting Point: Iodinated derivatives (e.g., target compound and ) generally exhibit higher melting points (>150°C) compared to non-halogenated analogues (<100°C) due to increased molecular weight and halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。